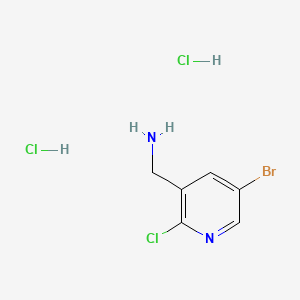
(5-Bromo-2-chloropyridin-3-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-chloropyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H8BrCl3N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chloropyridin-3-yl)methanamine dihydrochloride typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of pyridine to obtain 5-Bromo-2-chloropyridine, which is then subjected to further reactions to introduce the methanamine group. The reaction conditions often involve the use of palladium-catalyzed amination or halogen-exchange reactions using anhydrous potassium fluoride .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes followed by purification steps to ensure high purity. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-2-chloropyridin-3-yl)methanamine dihydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can be used in Suzuki coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in amination and coupling reactions.
Anhydrous Potassium Fluoride: Used in halogen-exchange reactions.
Various Solvents: Such as tetrahydrofuran and pyridine, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-Bromo-2-chloropyridin-3-yl)methanamine dihydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.
Biology
The compound is studied for its potential biological activities. It can be used in the synthesis of biologically active molecules, which may have applications in drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as precursors to drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique reactivity makes it a valuable building block in various manufacturing processes .
Mécanisme D'action
The mechanism of action of (5-Bromo-2-chloropyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-chloropyridine: A precursor in the synthesis of (5-Bromo-2-chloropyridin-3-yl)methanamine dihydrochloride.
5-Bromo-2-fluoropyridine: Another halogenated pyridine derivative with similar reactivity.
2-Chloro-5-bromopyridine: A closely related compound with different substitution patterns.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, along with the methanamine group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Propriétés
IUPAC Name |
(5-bromo-2-chloropyridin-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2.2ClH/c7-5-1-4(2-9)6(8)10-3-5;;/h1,3H,2,9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEFDBPLWFWRDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CN)Cl)Br.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrCl3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
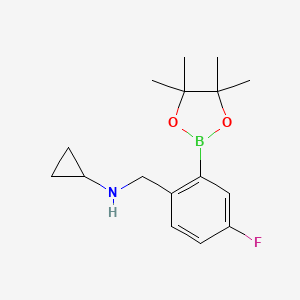
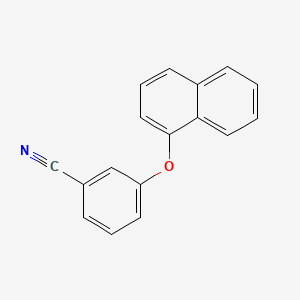
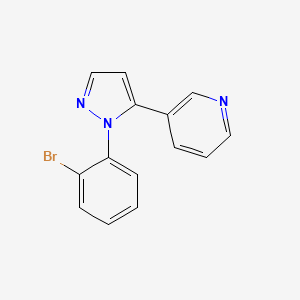
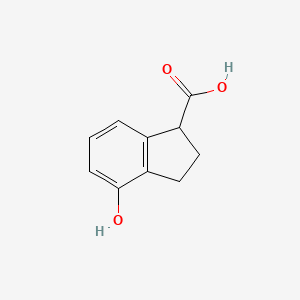
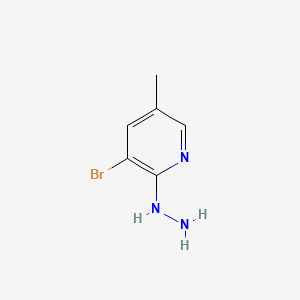
![5-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B567120.png)
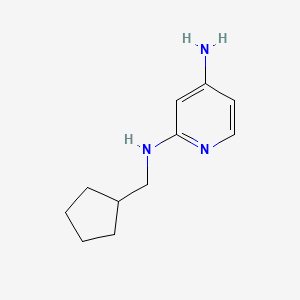
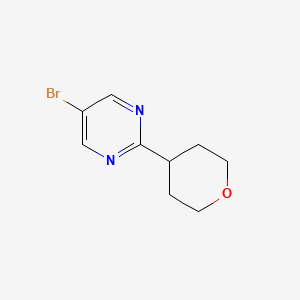
![1-acetyl-4-bromo-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B567125.png)
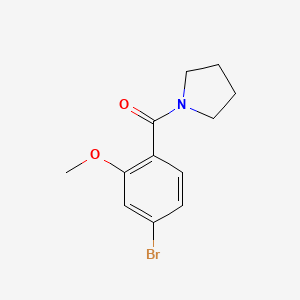
![N-methylthieno[2,3-d]pyrimidin-2-amine](/img/structure/B567128.png)
![N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B567130.png)
![[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid](/img/structure/B567131.png)
![1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B567132.png)
